molecular formula C8H8ClNO2 B3296950 Methyl 3-chloro-6-methylpicolinate CAS No. 894074-83-0

Methyl 3-chloro-6-methylpicolinate

Cat. No.: B3296950
CAS No.: 894074-83-0
M. Wt: 185.61 g/mol
InChI Key: XUIMSHWQPOAENN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid, featuring a chlorine atom at the 3-position and a methyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-6-methylpicolinate can be synthesized through several methods. One common approach involves the chlorination of 6-methylpicolinic acid followed by esterification. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The resulting 3-chloro-6-methylpicolinic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Derivatives such as 3-azido-6-methylpicolinate or 3-thio-6-methylpicolinate.

    Oxidation: 3-chloro-6-methylpicolinic acid.

    Reduction: 3-chloro-6-methylpicolinyl alcohol.

Scientific Research Applications

Methyl 3-chloro-6-methylpicolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-methylpicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

    Methyl 6-chloro-3-methylpicolinate: Similar structure but with different positional isomerism.

    Methyl 3-chloropicolinate: Lacks the methyl group at the 6-position.

    Methyl 6-methylpicolinate: Lacks the chlorine atom at the 3-position.

Uniqueness: Methyl 3-chloro-6-methylpicolinate is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

methyl 3-chloro-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIMSHWQPOAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189250
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894074-83-0
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894074-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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